2-Aziridinyl-5-methyl-1,4-benzoquinone

DNA Cross-Linking Bioreductive Alkylation Cancer Chemotherapy

DNA damage researchers often struggle to isolate monofunctional alkylation responses from ICL repair artifacts. 2-Aziridinyl-5-methyl-1,4-benzoquinone solves this with its single aziridine ring, producing DNA monoadducts via a quinone methide intermediate distinct from bifunctional cross-linkers. • Enables sequence-directed DNA cleavage at 5′-TGC-3′ triplets (orthogonal to 5′-GC-3′ coverage of diaziridinyl ABQs). • Requires NQO1 (DT-diaphorase) reduction for activation, ensuring tight enzymatic coupling. • DFT-validated UV-Vis reference standard for incoming QC and structural verification. Supplied with Certificate of Analysis; available for immediate global dispatch.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 87112-55-8
Cat. No. B12661226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aziridinyl-5-methyl-1,4-benzoquinone
CAS87112-55-8
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CC1=O)C2CN2
InChIInChI=1S/C9H9NO2/c1-5-2-9(12)6(3-8(5)11)7-4-10-7/h2-3,7,10H,4H2,1H3
InChIKeySFLXWJNLYQEITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aziridinyl-5-methyl-1,4-benzoquinone Procurement Guide


2-Aziridinyl-5-methyl-1,4-benzoquinone (CAS 87112-55-8) is a synthetic, mono-aziridinyl-substituted 1,4-benzoquinone with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . It belongs to the broader aziridinylbenzoquinone (ABQ) family of bioreductive alkylating agents, which require enzymatic reduction—primarily by the two-electron oxidoreductase NQO1 (DT-diaphorase)—to generate DNA-cross-linking species [1]. Unlike the clinically studied diaziridinyl analogs (e.g., RH1, MeDZQ, AZQ), this compound carries a single aziridine ring at the 2-position and a methyl group at the 5-position, placing it in the structurally distinct subclass of alkylmonoaziridinyl-1,4-benzoquinones. This structural configuration confers a unique balance of monofunctional versus bifunctional DNA alkylation potential, making it a compelling tool for probing sequence-selective DNA damage mechanisms and for applications requiring controlled cross-linking capacity [1].

Mechanism

Mono-aziridinyl bioreductive DNA probe with single aziridine ring

Activation

NQO1-dependent reduction triggers quinone methide formation

Selectivity

5′-TGC-3′ sequence preference for genomic footprinting studies

Utility

Controlled monofunctional vs. bifunctional alkylation comparison

Why Generic Substitution Fails: 2-Aziridinyl-5-methyl-1,4-benzoquinone


Aziridinylbenzoquinones are not functionally interchangeable; minor structural variations produce profound differences in DNA cross-linking efficiency, sequence selectivity, and NQO1-dependent bioactivation. The landmark series by Mayalarp et al. (1996) demonstrated that mono-aziridinyl analogs cross-link DNA via a fundamentally different chemical pathway—quinone methide formation—compared to the bifunctional cross-linking of diaziridinyl congeners [1]. Critically, replacing the methyl group at the 5-position with an ethyl or propyl group abolishes activity entirely due to steric hindrance in the DNA intercalation step [1]. Furthermore, compounds lacking any aziridine ring fail to cross-link DNA and exhibit markedly reduced cytotoxicity [1]. These structure-activity constraints mean that a researcher or procurement officer cannot simply substitute a generic “ABQ” or “diaziridinylbenzoquinone” and expect equivalent DNA-targeting performance. Selection of the precise substitution pattern—mono-aziridinyl with a 5-methyl group—directly determines the compound's utility as a sequence-specific mono-alkylating probe versus a bifunctional cross-linker.

Aziridine deletion

Compounds lacking the aziridine ring cannot cross-link DNA; DNA adduct formation is abolished completely.

5-alkyl extension

Replacing the 5-methyl with ethyl or propyl eliminates cross-linking due to steric hindrance in DNA intercalation.

Diaziridinyl analog

Diaziridinyl ABQs produce bifunctional cross-links and different sequence selectivity; mono-adduct contexts may not transfer.

Quantitative Differentiation Evidence: 2-Aziridinyl-5-methyl-1,4-benzoquinone


DNA Interstrand Cross-Linking: Aziridine Requirement

In a head-to-head study of 16 1,4-benzoquinone derivatives, all alkylmonoaziridinyl-1,4-benzoquinones—including 2-aziridinyl-5-methyl-1,4-benzoquinone—produced detectable DNA interstrand cross-links following chemical or enzymatic reduction, whereas compounds entirely lacking an aziridine group (e.g., simple alkyl-1,4-benzoquinones) failed to cross-link DNA under identical conditions [1]. This binary outcome establishes the aziridine ring as an absolute structural prerequisite for DNA cross-linking in this compound class. The target compound's single aziridine ring is sufficient to confer this capability, distinguishing it from non-aziridinyl benzoquinones that may redox-cycle but cannot form covalent DNA adducts.

Aziridine requirement
Direct head-to-head
Cross-linking present vs. absent
Aziridine ring is structural prerequisite for DNA cross-linking.
Without aziridine, no covalent DNA adducts form.
DNA Cross-Linking Bioreductive Alkylation Cancer Chemotherapy

DNA Sequence Selectivity: TGC vs. GC Motifs

Reduced 2-aziridinyl-5-methyl-1,4-benzoquinone selectively cross-links DNA at 5′-TGC-3′ sequences [1], a selectivity pattern dictated by the quinone methide pathway that is unique to mono-aziridinyl, methyl-substituted ABQs. In contrast, the diaziridinyl analog 2,5-diaziridinyl-1,4-benzoquinone (DZQ) produces a fundamentally different alkylation pattern with a strong preference for 5′-GC-3′ sequences upon reduction [2]. This sequence-level divergence means the two compound classes generate distinct DNA adduct spectra, rendering them non-substitutable in applications where targeting specific genomic loci or predicting adduct formation is critical.

Sequence selectivity
Cross-study comparable
5′-TGC-3′ (mono) vs. 5′-GC-3′ (diaziridinyl)
Mono-aziridinyl targets TGC triplets; distinct from diaziridinyl GC preference.
Selection determines genomic loci targeted.
Sequence-Specific DNA Alkylation Quinone Methide Chemistry Chemical Probe Development

5-Alkyl Steric Tolerance: Methyl vs. Ethyl/Propyl

Within the mono-aziridinyl series, the size of the alkyl substituent at the 5-position critically controls cross-linking activity. The 5-methyl compound retains robust DNA cross-linking, whereas extension to a 5-ethyl or 5-propyl group results in complete loss of activity [1]. This SAR is attributed to steric hindrance during the DNA intercalation step that precedes covalent bond formation. The explicit retention of activity with the methyl substituent, contrasted with the total inactivity of its immediate ethyl homolog, provides a sharp, quantifiable differentiation point for procurement.

5-alkyl steric tolerance
Direct head-to-head
Methyl: active; ethyl/propyl: inactive
Activity abolished if alkyl exceeds methyl; steric threshold defined.
Only methyl substitution retains DNA cross-linking.
Structure-Activity Relationship (SAR) DNA Intercalation Quinone Methide Reactivity

Reduction-Dependent Activation: Mono vs. Diaziridinyl Reactivity

Mono-aziridinyl-1,4-benzoquinones, including 2-aziridinyl-5-methyl-1,4-benzoquinone, require reduction of the quinone moiety to the hydroquinone for the aziridine ring to become protonatable and capable of DNA alkylation [1]. This imposes an enzymatic gate—principally via NQO1 (DT-diaphorase)—that couples DNA damage to the reductive metabolic environment of the cell. In contrast, certain diaziridinyl analogs such as AZQ (diaziquone) exhibit partial alkylating activity even in the absence of reductive activation due to the electron-withdrawing carbamate substituents that lower the pKa of the aziridine nitrogen [2]. The target compound's strict dependence on reduction provides a clearer on/off switch for bioreductive prodrug applications and reduces background DNA reactivity in well-oxygenated normal tissues.

Reduction dependence
Class-level inference
Strictly reduction-dependent vs. partial background reactivity (AZQ)
Cleaner NQO1 on/off switch for bioreductive prodrug studies.
Mono-aziridinyl requires quinone reduction.
Bioreductive Prodrug NQO1/DT-Diaphorase Tumor-Selective Activation

Spectroscopic Differentiation: Mono- vs. Diaziridinyl Quinones

A combined theoretical (DFT) and experimental spectroscopic study of aziridinyl-substituted benzo-1,4-quinones characterized the electronic absorption properties of 2-aziridinyl-5-methyl-1,4-benzoquinone alongside its diaziridinyl and amino-substituted analogs [1]. The presence of a single aziridine substituent, as opposed to two, alters the extent of nitrogen lone-pair conjugation with the quinone π-system, resulting in distinct UV-Vis spectral signatures and computed frontier molecular orbital energies. This spectroscopic differentiation provides a practical quality-control handle: the identity and purity of the mono-aziridinyl compound can be verified against its characteristic absorption profile, which differs measurably from that of the more common diaziridinyl derivatives that might otherwise be mistakenly supplied.

Spectroscopic identity
Cross-study comparable
DFT/B3LYP; UV-Vis in MeCN/MeOH
Distinct absorption profile vs. diaziridinyl analogs supports QC.
λmax values reported; enables incoming identity verification.
DFT Calculations UV-Vis Spectroscopy Aziridinylbenzoquinone Characterization

In Vitro Cytotoxicity: Mono-Aziridinyl Potency Tier

In the 1996 Mayalarp et al. study, all alkylmonoaziridinyl-1,4-benzoquinones exhibited in vitro cytotoxicity, whereas quinone analogs lacking an aziridine group were consistently less cytotoxic [1]. While the study reported cytotoxicity as a compound-class property rather than single-compound IC₅₀ values for each derivative, the data establish a clear potency hierarchy: non-aziridinyl < mono-aziridinyl < diaziridinyl (in DT-diaphorase-rich cell lines such as H460 and HT29) [1] [2]. The intermediate cytotoxicity of mono-aziridinyl compounds positions them as tools for studying mono-functional DNA damage responses separately from the more lethal bifunctional cross-links produced by DZQ/MeDZQ/RH1.

Cytotoxicity tier
Class-level inference
Intermediate: non-aziridinyl
Enables monofunctional damage studies without bifunctional cross-links.
Exact IC₅₀ for this compound not reported; rank-order from class data.
Cytotoxicity Assay DT-Diaphorase Antitumor Quinone Screening

Application Scenarios for 2-Aziridinyl-5-methyl-1,4-benzoquinone


Monofunctional DNA Alkylation Probe for Repair Studies

The compound's single aziridine ring, which generates DNA monoadducts via a quinone methide intermediate [1], makes it an ideal chemical probe for dissecting cellular responses to monofunctional alkylation damage separately from the interstrand cross-link (ICL) repair pathways triggered by diaziridinyl agents like DZQ or RH1. This application is directly grounded in the evidenced mechanistic distinction: mono-aziridinyl ABQs produce a different spectrum of DNA lesions, enabling researchers to attribute repair pathway activation specifically to mono-adducts rather than ICLs.

Sequence-Specific TGC Targeting for Genomic Footprinting

The established preference of reduced 2-aziridinyl-5-methyl-1,4-benzoquinone for 5′-TGC-3′ triplets [1] enables its use as a sequence-directed DNA cleavage or labeling agent in genomic footprinting experiments. Unlike diaziridinyl ABQs that favor 5′-GC-3′ dinucleotides [2], this compound provides orthogonal sequence coverage, expanding the toolkit for mapping protein-DNA interactions or chromatin structure at TGC-rich regulatory elements.

NQO1-Directed Bioreductive Prodrug Scaffold

The strict reduction-dependence of mono-aziridinyl ABQs [1] positions 2-aziridinyl-5-methyl-1,4-benzoquinone as a lead scaffold for designing NQO1-activated prodrugs that minimize off-target DNA damage in normoxic, NQO1-low normal tissues. Unlike diaziridinyl analogs that may exhibit background alkylating activity even without reduction, this compound's obligatory quinone→hydroquinone conversion step enforces a tighter coupling between enzymatic activation and DNA damage. This is directly relevant for developing tumor-selective therapies targeting NQO1-overexpressing malignancies such as non-small cell lung cancer (NSCLC) and colorectal carcinoma.

Spectroscopic Reference Standard for Mono-Aziridinyl Quinones

The published DFT-validated UV-Vis spectral data for 2-aziridinyl-5-methyl-1,4-benzoquinone [1] enable its use as a reference standard for analytical method development and incoming quality control of mono-aziridinyl benzoquinone analogs. Its distinct absorption profile, which differs from both diaziridinyl and amino-substituted benzoquinones, provides a rapid spectroscopic fingerprint that can be used to verify structural identity and detect mis-synthesis or degradation upon receipt from suppliers.

Application
Selection Property
Validation Focus
Monofunctional DNA damage response studies
Single aziridine ring yields mono-adducts via quinone methide
Distinguish mono-adduct repair from ICL pathways
TGC-targeted genomic footprinting
5′-TGC-3′ sequence preference upon reduction
Orthogonal sequence coverage vs. diaziridinyl probes
NQO1-bioreductive prodrug research
Strict reduction-dependent DNA cross-linking
NQO1-expression model response, activation gating
Spectroscopic identity verification
Characteristic UV-Vis absorption profile
QC differentiation from diaziridinyl/amino analogs
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